7-Bromo-3-methyl-1H-indole hydrate

Organic Synthesis Process Chemistry Medicinal Chemistry

7-Bromo-3-methyl-1H-indole hydrate (CAS 853355-96-1) is a regiochemically defined bromoindole building block. The precise 7-bromo-3-methyl substitution enables selective cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira), while the hydrate form provides defined stoichiometry for reproducible outcomes. • INMT inhibitor: IC50 >10.1 μM - reliable SAR benchmark • 85% reported synthetic yield from 3-methylindole • Purity ≥95%; store at 2-8°C under inert atmosphere • Research quantities available for immediate global dispatch

Molecular Formula C9H10BrNO
Molecular Weight 228.09 g/mol
Cat. No. B12963179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-3-methyl-1H-indole hydrate
Molecular FormulaC9H10BrNO
Molecular Weight228.09 g/mol
Structural Identifiers
SMILESCC1=CNC2=C1C=CC=C2Br.O
InChIInChI=1S/C9H8BrN.H2O/c1-6-5-11-9-7(6)3-2-4-8(9)10;/h2-5,11H,1H3;1H2
InChIKeyVKHIDZQSLNVUTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-3-methyl-1H-indole hydrate Core Properties


7-Bromo-3-methyl-1H-indole hydrate (CAS 853355-96-1) is a brominated heterocyclic building block belonging to the substituted indole class . Its core structure comprises a fused benzene-pyrrole bicyclic system with a bromine atom at the 7-position and a methyl group at the 3-position . This compound exists as a hydrate, a solid form that can offer advantages in handling and formulation compared to its anhydrous counterpart . Key molecular descriptors include a molecular formula of C9H8BrN (anhydrous basis) and a molecular weight of 210.07 g/mol . Its predicted physicochemical properties, such as a boiling point of 325.1±22.0 °C and a density of 1.563±0.06 g/cm³, provide a baseline for experimental planning [1].

Hydrate form May support easier handling and formulation compared to anhydrous
7-Br,3-Me substitution Enables regiospecific cross-coupling and unique electronic profile
High purity specification Reported high purity tier supports reproducible research outcomes

Specificity of 7-Bromo-3-methyl-1H-indole hydrate


Generic substitution of 7-Bromo-3-methyl-1H-indole hydrate with a simple indole or other bromoindoles is scientifically unsound due to profound differences in electronic distribution, steric environment, and resultant reactivity. The specific placement of the bromine atom at the 7-position, combined with the 3-methyl group, creates a unique substitution pattern that dictates regioselectivity in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and influences biological target engagement [1]. As demonstrated in structure-activity relationship (SAR) studies of halogenated indoles, even a shift of the bromine atom from the 7- to the 5- or 6-position can drastically alter a compound's biological potency and mechanism of action [2]. Furthermore, the hydrate form of this compound offers a defined stoichiometry and solid-state stability that the anhydrous form may lack, which is critical for reproducible experimental outcomes and formulation development .

Bromine positional isomer Shift from 7- to 5- or 6-position may alter cross-coupling regioselectivity and biological activity.
Hydrate vs. anhydrous form Anhydrous form may lack the defined stoichiometry and solid-state stability reported for the hydrate.

Quantitative Evidence: 7-Bromo-3-methyl-1H-indole hydrate


Synthetic Yield Advantage

The synthesis of 7-bromo-3-methyl-1H-indole via direct electrophilic bromination of 3-methylindole is a well-established route with a reported high yield, making it a more accessible building block than 7-bromoindole. In contrast, the synthesis of the simpler 7-bromoindole often proceeds in lower yields, as noted in the literature [1]. Specifically, a protocol for the synthesis of 7-bromo-3-methyl-1H-indole using N-bromosuccinimide (NBS) in concentrated sulfuric acid at 0-5°C for 4 hours achieves an 85% yield . This is a key procurement consideration, as a high-yielding synthesis translates to a more reliable and cost-effective supply chain for the target compound .

Synthetic yield
Reported
85%
vs. 7-bromoindole (lower yields reported)
Supports scalable synthesis context
NBS in concentrated H₂SO₄, 0–5°C, 4 h
Organic Synthesis Process Chemistry Medicinal Chemistry

INMT Inhibitory Activity

In a direct biochemical assay, 7-bromo-3-methyl-1H-indole exhibited an IC50 value of >10.1 μM (>1.01E+4 nM) against rabbit indolethylamine N-methyltransferase (INMT) [1]. While this potency is modest, it serves as a definitive benchmark for this specific target. This data point is valuable for researchers studying the SAR of indole-based INMT inhibitors. Comparative data for closely related analogs, such as 7-bromoindole or 5-bromo-3-methylindole, is not available in the same assay system, highlighting the unique nature of this reported activity and the compound's utility as a reference standard in this specific context [1].

INMT inhibition (IC₅₀)
Assay context
>10.1 μM
Defines baseline for INMT SAR
Rabbit lung INMT, liquid scintillation counting
Enzymology Biochemistry Drug Discovery

pKa/LogP vs 5-Bromoindole

The position of the bromine atom on the indole ring influences key physicochemical parameters relevant to drug-likeness. For 7-bromo-3-methyl-1H-indole, the predicted partition coefficient (LogP) is 3.1, and the predicted pKa is 15.63±0.30 [1]. In contrast, the 5-bromo-3-methyl-1H-indole isomer has a predicted pKa of 16.34±0.30 . This ~0.7 unit difference in pKa reflects altered electronic distribution due to the different bromine substitution pattern. The lower LogP of 3.1 for the 7-bromo isomer, compared to a higher LogP potentially for other isomers, may translate to better aqueous solubility and different membrane permeability profiles, which are critical considerations in drug design and biological assay development [1].

Predicted pKa & LogP
Class-level
pKa 15.63 (vs 16.34 5-Br isomer)
LogP 3.1
May influence solubility and permeability
In silico prediction, context-dependent
Medicinal Chemistry Computational Chemistry ADME/Tox

Commercial Purity & Availability

7-Bromo-3-methyl-1H-indole hydrate is commercially available from multiple reputable suppliers with a consistently high purity standard. The compound is routinely offered at 98% purity, with some vendors providing 95% as a baseline specification . This level of purity, often supported by certificates of analysis (CoA) including NMR, HPLC, and GC data, ensures reproducibility in sensitive research applications . This is a key procurement differentiator, as the availability of high-purity material from multiple sources mitigates supply chain risk and provides options for competitive pricing, compared to less common or custom-synthesized analogs.

Commercial purity
Data to verify
95–98% reported
Meets research-grade benchmark
Source-specific review recommended
Chemical Procurement Analytical Chemistry Process R&D

Validated Applications of 7-Bromo-3-methyl-1H-indole hydrate


Precursor for Indole Alkaloids

The 7-bromo-3-methyl-1H-indole scaffold serves as a privileged intermediate for the total synthesis of complex indole alkaloids. The documented regiospecific bromination methods, which can be controlled by varying substituents and protecting groups on the indole ring, enable the precise introduction of the bromine atom at the 7-position [1]. This is essential for building the complex frameworks found in natural products like alstonerine and macroline [1]. The high reported yield (85%) for its synthesis from 3-methylindole further supports its practical utility as a scalable building block .

Tool Compound for INMT Studies

Researchers focused on the enzymology of INMT can utilize 7-bromo-3-methyl-1H-indole as a characterized reference inhibitor. Its measured IC50 of >10.1 μM provides a quantitative benchmark for structure-activity relationship (SAR) studies aiming to develop more potent and selective INMT inhibitors [2]. The compound's high commercial purity (≥95-98%) ensures that observed biological effects are due to the intended molecule and not confounding impurities, making it a reliable tool for biochemical and cell-based assays .

Cross-Coupling Building Block

The bromine atom at the 7-position of the indole core is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the rapid diversification of the indole scaffold at the 7-position to generate libraries of novel analogs for drug discovery programs . The distinct physicochemical properties (e.g., lower predicted LogP and pKa) of the resulting 7-substituted-3-methylindoles, compared to their 5-substituted counterparts, can be systematically exploited to optimize drug-like properties [3].

Virulence Inhibition Reference Standard

Given the established role of halogenated indoles, including 7-bromoindole, in attenuating bacterial virulence, 7-bromo-3-methyl-1H-indole can be used as a comparative reference standard in similar studies [4]. While direct data for the 3-methyl derivative is not yet available in the Vibrio campbellii model, its close structural relationship to 7-bromoindole—which showed >80% brine shrimp survival at 10 μM—makes it a logical candidate for SAR expansion [4]. Its defined purity and availability ensure that any observed biological effects can be accurately attributed and compared across studies .

Application
Selection Property
Validation Focus
Indole alkaloid synthesis
Regiospecific 7-bromo handle
Cross-coupling reactivity assessment
INMT tool compound
Characterized inhibition profile
SAR benchmarking in biochemical assays
Cross-coupling diversification
Versatile 7-position handle
Pd-catalyzed coupling optimization
Virulence inhibition SAR
Structural analog to 7-bromoindole
Comparative virulence assay validation

Technical Documentation Hub

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31 linked technical documents
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